molecular formula C13H25ClN2O2 B2530755 Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride CAS No. 2219368-65-5

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride

Cat. No.: B2530755
CAS No.: 2219368-65-5
M. Wt: 276.81
InChI Key: AUZLJQQXMOLXDJ-DHXVBOOMSA-N
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Description

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.81. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Sensing

The compound has been utilized in the synthesis of highly fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols. A ligand displacement assay employing this complex enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Molecular Structure Analysis

Another application involves the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, which was characterized through NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single-crystal X-ray diffraction analysis, offering insights into the molecular structure of similar compounds (Moriguchi et al., 2014).

Water Oxidation Catalysis

Research has also explored the use of related compounds in the development of new families of Ru complexes for water oxidation. These complexes show promise in catalyzing oxygen evolution, a critical reaction for energy conversion and storage technologies (Zong & Thummel, 2005).

Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their antibacterial activities, leading to the identification of potent compounds with favorable in vitro and in vivo microbiological activity profiles. This underscores its potential in the development of new antibacterial agents (Bouzard et al., 1989).

Organic Synthesis

In organic synthesis, the compound has been involved in reactions leading to novel structures, such as the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This has implications for the synthesis of pipecolic acid derivatives and other complex organic molecules (Purkayastha et al., 2010).

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context, such as how it interacts with cellular structures or processes. Unfortunately, the mechanism of action for this specific compound is not available in the searched resources .

Properties

IUPAC Name

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLJQQXMOLXDJ-DHXVBOOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.